![molecular formula C11H14ClNOS B2565579 (NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide CAS No. 336105-23-8](/img/structure/B2565579.png)

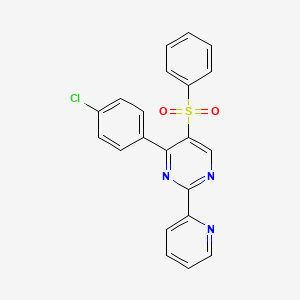

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide, also known as NE-2-Sulfinamide, is an organic compound with a unique structure and properties. It has been studied extensively for its potential applications in various fields of science, from organic synthesis to biochemistry.

Aplicaciones Científicas De Investigación

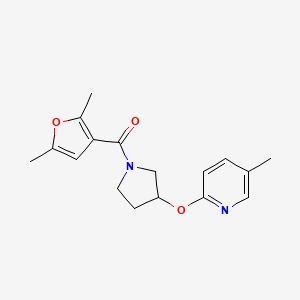

Diastereoselective Radical Alkylation

The alkyl radical addition to ortho-X-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, similar to the compound , is highly diastereoselective. This process is crucial for synthesizing enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, as well as 3-isopropyl-substituted isoindolin-1-one (Fernández‐Salas et al., 2014).

Solvent-free Synthesis of N-(tert-butylsulfinyl)imines

A microwave-assisted, solvent-free synthesis approach uses (R)-2-methylpropane-2-sulfinamide for creating optically pure N-(tert-butylsulfinyl)imines. This method is significant for preparing a variety of sulfinyl aldimines and ketimines efficiently (Collados et al., 2012).

Chromatographic Enantioseparation

Chiral sulfinamide derivatives, like the specified compound, are crucial in chromatographic enantioseparation. This method is essential for understanding chiral HPLC studies related to chiral sulfinamides (Zeng et al., 2018).

Mechanistic Insights in Stereoselective Reactions

The stereoselective nucleophilic 1,2-addition of similar sulfinyl imines has been studied, providing insights into the reaction mechanisms and factors determining diastereomeric ratios (Hennum et al., 2014).

Antitumor Activity of Sulfinamide Derivatives

Though indirectly related, research on the antileukemic activity of 6-sulfinamide derivatives of 2-aminopurine and related ribonucleosides indicates the potential biomedical applications of sulfinamide compounds (Revankar et al., 1990).

Synthesis of Organophosphorus-containing Sulfinamides

The synthesis of phosphorus-containing sulfinamides demonstrates the versatility of sulfinamides in creating novel compounds with potential applications in various fields (Kaukorat et al., 1997).

Propiedades

IUPAC Name |

(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAZHKMIBKHOJC-XETPBLJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2565500.png)

![4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2565503.png)

![3-(2-oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2565510.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)

![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)